6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one
Beschreibung
The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidin-4-one core substituted with a 1,2,4-oxadiazole ring bearing a 4-chlorophenyl group, a 3,4-dimethylbenzyl moiety, and a methyl group. Its molecular formula is C₂₄H₁₉ClN₄O₂S, with a molecular weight of 463.0 g/mol (based on analogous structures) . The presence of the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in medicinal chemistry contexts, while the thienopyrimidinone scaffold is associated with diverse bioactivities, including antimicrobial and anticancer effects .
Eigenschaften
IUPAC Name |
6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3,4-dimethylphenyl)methyl]-5-methylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c1-13-4-5-16(10-14(13)2)11-29-12-26-23-19(24(29)30)15(3)20(32-23)22-27-21(28-31-22)17-6-8-18(25)9-7-17/h4-10,12H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPZYFDICWXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2C=NC3=C(C2=O)C(=C(S3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.
Chemical Structure and Properties
The compound features a complex structure that combines various pharmacophores. Its molecular formula is , and it has a molecular weight of approximately 392.89 g/mol. The presence of the 1,2,4-oxadiazole and thieno[2,3-d]pyrimidine rings contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects against various diseases.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation through apoptosis induction or cell cycle arrest.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Research indicates that the compound possesses significant antibacterial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these strains were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This activity suggests its potential use as an antimicrobial agent in clinical settings.
Anticancer Activity
In vitro assays have revealed that the compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These findings indicate that the compound may serve as a lead for developing new anticancer therapies.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy against multi-drug resistant strains. The results demonstrated a promising activity profile compared to standard antibiotics .
- Cancer Cell Proliferation Inhibition : A research team published findings on the inhibition of cancer cell proliferation in various human cancer cell lines. They reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways .
- Enzyme Inhibition Assays : Further investigations focused on enzyme inhibition capabilities, revealing that the compound effectively inhibited acetylcholinesterase (AChE) with an IC50 value of 10 µM, suggesting potential applications in treating neurodegenerative diseases .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for potent analogs. The specific compound in focus has not yet been extensively tested against these pathogens; however, its structural similarities suggest potential efficacy.
Anticancer Properties
The biological activity of compounds like this one extends to anticancer effects. Studies have demonstrated that modifications in the structure can enhance selectivity and potency against various cancer cell lines. Docking studies indicate that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
Case Studies
- Antitubercular Activity : A study evaluated various substituted thieno[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures.
- Cytotoxicity Assessment : Cytotoxicity assays on human embryonic kidney cells (HEK293) showed that several derivatives were non-toxic at concentrations effective against bacterial strains, suggesting a favorable safety profile for further development.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups such as chlorine in the para position of the phenyl ring enhances the biological activity of these compounds. The oxadiazole moiety contributes to the overall stability and reactivity of the compound, making it a suitable candidate for further pharmacological exploration.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs include:
- 6-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4-dimethylbenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one: A positional isomer with a 2-chlorophenyl group on the oxadiazole ring.
- 4-Chloro-(4-chlorophenyl)-5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidin-6(5H)-one (3c): Features a hydroxy group at C5 and a methylsulfanyl group at C2. The hydroxy group increases polarity, likely reducing membrane permeability compared to the methyl-substituted target compound .
- 3-(4-Chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (6) : Contains a pyrazole-carbothioamide scaffold. The carbothioamide group introduces hydrogen-bonding capacity, which may enhance antibacterial activity .
Physicochemical Properties
The target compound’s higher molecular weight (463.0 vs. 324.99 in 3c) suggests greater lipophilicity, which may improve blood-brain barrier penetration. However, the lack of a polar hydroxy group (unlike 3c) could reduce aqueous solubility .
Bioactivity Insights
While direct bioactivity data for the target compound is unavailable, analogs provide clues:
- Thienopyrimidinones: Pyrimidinone derivatives exhibit antihypertensive, antibacterial, and antitumor activities . The methylsulfanyl group in 3c may contribute to thiol-mediated redox interactions, whereas the oxadiazole in the target compound could enhance kinase inhibition .
- Pyrazole-carbothioamides : Compound 6 showed moderate antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL), attributed to the carbothioamide moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
